molecular formula C11H14N2O2 B1321350 1-(Pyridin-3-yl)piperidine-4-carboxylic acid CAS No. 330985-24-5

1-(Pyridin-3-yl)piperidine-4-carboxylic acid

Cat. No. B1321350
CAS RN: 330985-24-5
M. Wt: 206.24 g/mol
InChI Key: ZXEJDCPGBVQIKR-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the empirical formula C11H14N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid is characterized by a pyridine ring attached to a piperidine ring via a single carbon atom . The piperidine ring is further substituted at the 4-position with a carboxylic acid group .


Physical And Chemical Properties Analysis

1-(Pyridin-3-yl)piperidine-4-carboxylic acid has a molecular weight of 206.24 . It is a solid at room temperature . The predicted boiling point is approximately 465.9°C .

Scientific Research Applications

Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structural motif is found in many bioactive molecules, particularly those targeting the central nervous system. The piperidine ring can influence the molecule’s binding affinity to receptors, while the pyridine moiety can enhance its ability to cross the blood-brain barrier .

Proteomics Research

In proteomics, this compound can be used as a building block for the synthesis of peptides or peptide mimetics. Its carboxylic acid group allows for easy conjugation to other amino acids or proteins, which is essential for studying protein-protein interactions and enzyme-substrate relationships .

Material Science

The pyridine and piperidine rings can act as ligands in coordination chemistry, forming complexes with various metals. These complexes can be utilized in creating new materials with specific optical, electrical, or magnetic properties .

Catalysis

Due to its structural features, 1-(Pyridin-3-yl)piperidine-4-carboxylic acid can serve as a ligand in catalytic systems. It can stabilize transition states and lower activation energies in chemical reactions, making it useful in developing more efficient and selective catalysts .

Agricultural Chemistry

In agriculture, derivatives of this compound can be synthesized to create novel pesticides or herbicides. The piperidine ring is a common motif in many agrochemicals due to its stability and bioactivity .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical procedures. Its unique chemical structure makes it suitable for use in chromatography, mass spectrometry, and spectroscopy as a reference compound .

Neuroscience Research

Researchers can utilize this compound in neuroscience to study neurotransmitter systems. It can serve as a precursor for the synthesis of analogs that mimic or inhibit the action of neuroactive substances .

Environmental Science

In environmental science, this compound’s derivatives can be used to remove heavy metals and other pollutants from water and soil. Its ability to form complexes with metals can be harnessed to create filters or absorbents .

properties

IUPAC Name

1-pyridin-3-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEJDCPGBVQIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612595
Record name 1-(Pyridin-3-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)piperidine-4-carboxylic acid

CAS RN

330985-24-5
Record name 1-(Pyridin-3-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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